molecular formula C21H44O2 B013537 1-Octadecoxypropan-2-ol CAS No. 25231-21-4

1-Octadecoxypropan-2-ol

Cat. No.: B013537
CAS No.: 25231-21-4
M. Wt: 328.6 g/mol
InChI Key: ZQCIPRGNRQXXSK-UHFFFAOYSA-N
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Description

1-Octadecoxypropan-2-ol, also known as polyoxypropylene stearyl ether, is a compound with the molecular formula C21H43O2. It is a white, waxy, and odorless substance that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecoxypropan-2-ol typically involves the reaction of stearyl alcohol with propylene oxide. This reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of stearyl alcohol on the epoxide ring of propylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple stages, including purification steps such as distillation and crystallization to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecoxypropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 1-Octadecoxypropan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it facilitates the absorption and distribution of active ingredients .

Comparison with Similar Compounds

    Polyoxyethylene stearyl ether: Similar in structure but contains ethylene oxide units instead of propylene oxide.

    Stearyl alcohol: A precursor in the synthesis of 1-Octadecoxypropan-2-ol, lacking the propylene oxide moiety.

    Polyoxypropylene lauryl ether: Contains a shorter alkyl chain compared to this compound.

Uniqueness: this compound is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its ability to enhance the solubility and stability of various compounds sets it apart from other similar compounds .

Properties

IUPAC Name

1-octadecoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIPRGNRQXXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865197
Record name 1-(Octadecyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25231-21-4
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-octadecyl-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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